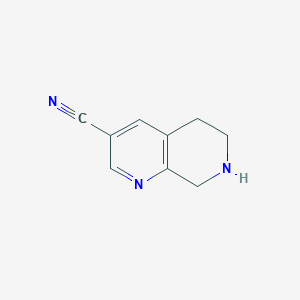

![molecular formula C9H8N2O B11920397 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1427504-27-5](/img/structure/B11920397.png)

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルバルデヒドは、分子式C9H8N2Oの複素環式化合物です。 これは、ピリジンとピロールの誘導体であり、さまざまな化学的および生物学的用途において重要な融合環構造を特徴としています .

2. 製法

合成経路と反応条件

5-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルバルデヒドの合成は、いくつかの方法によって達成できます。 別の方法には、インドールのマデロン合成とフィッシャー合成の改変が含まれます .

工業的製造方法

この化合物の工業的製造方法は、広く文書化されていません。 合成は通常、標準的な有機合成技術(環化反応やホルミル化反応など)を、制御された条件下で用いて行われます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be achieved through several methods. Another method includes modifications of the Madelung and Fischer syntheses of indoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including cyclization and formylation reactions under controlled conditions .

化学反応の分析

反応の種類

5-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルバルデヒドは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: アルデヒド基はカルボン酸に酸化できます。

還元: アルデヒド基はアルコールに還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

生成される主要な生成物

酸化: 5-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルボン酸。

還元: 5-メチル-1H-ピロロ[2,3-b]ピリジン-2-メタノール。

4. 科学研究における用途

5-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルバルデヒドは、科学研究でいくつかの用途があります。

科学的研究の応用

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:

作用機序

この化合物は、主に線維芽細胞増殖因子受容体(FGFR)の阻害によって効果を発揮します。 これはFGFRのATP結合部位に結合し、FGFRの活性化と細胞増殖や生存に関与する後のシグナル伝達経路を阻害します . このメカニズムは、FGFRシグナル伝達がしばしば調節不全になるがん治療の文脈において特に関連しています .

類似化合物との比較

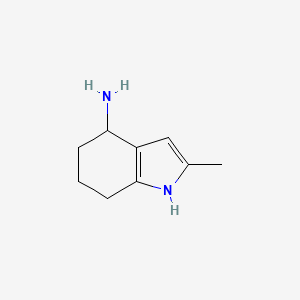

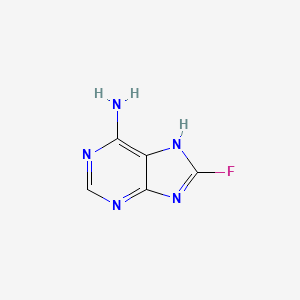

類似化合物

独自性

5-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルバルデヒドは、その特定の置換パターンによって、独特の化学反応性と生物学的活性を示すという点でユニークです。 FGFRを阻害する能力は、他の類似化合物とは異なるものであり、がん研究における貴重な候補となっています .

特性

CAS番号 |

1427504-27-5 |

|---|---|

分子式 |

C9H8N2O |

分子量 |

160.17 g/mol |

IUPAC名 |

5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H8N2O/c1-6-2-7-3-8(5-12)11-9(7)10-4-6/h2-5H,1H3,(H,10,11) |

InChIキー |

YQWGCMAPYRJBBW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(NC(=C2)C=O)N=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)

![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)

![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)